

# Technical Guide to the Certificate of Analysis for N-Nitroso Tofenacin-d5

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## Compound of Interest

Compound Name: *N-Nitroso Tofenacin-d5*

Cat. No.: B15554825

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## Introduction: The Critical Role of N-Nitroso Tofenacin-d5

**N-Nitroso Tofenacin-d5** is the deuterated, N-nitrosated derivative of Tofenacin, a metabolite of the pharmaceutical agent Orphenadrine.[1] It is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI). The emergence of N-nitrosamine impurities as potent genotoxins and probable human carcinogens has prompted stringent regulatory oversight by agencies like the U.S. Food and Drug Administration (FDA).[2][3][4] Consequently, the detection and quantification of such impurities are paramount to ensure the safety and quality of pharmaceutical products.

NDSRIs can form when an active pharmaceutical ingredient (API) containing a secondary or tertiary amine, such as Tofenacin, reacts with nitrosating agents (e.g., nitrite salts) under acidic conditions.[5][6] This can occur during API synthesis, drug product formulation, or even during storage.[6]

**N-Nitroso Tofenacin-d5** serves as a highly characterized stable isotope-labeled internal standard. Its use is essential for the development, validation, and execution of sensitive and accurate analytical methods designed to quantify its non-deuterated counterpart in drug substances and products.[7] This guide provides an in-depth overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for this critical reference material.

## Quantitative Data Summary

A Certificate of Analysis for a reference standard like **N-Nitroso Tofenacin-d5** provides quantitative data confirming its identity, purity, and quality. The following tables summarize the typical specifications and results.

Table 1: Identification and Chemical Properties

Parameter	Specification
Chemical Name	N-(2-(2-methylbenzhydryloxy)ethyl)-N-nitrosomethylamine-d5
Molecular Formula	C <sub>18</sub> H <sub>17</sub> D <sub>5</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	305.42 g/mol
CAS Number	Not Assigned
Appearance	Clear Pale Yellow to Yellow Oil
Solubility	Chloroform, Methanol

Table 2: Quality and Purity Analysis

Analytical Test	Method	Specification
Chemical Purity	LC-MS/MS	≥ 98%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterated (d5)
Structure Confirmation	<sup>1</sup> H NMR, <sup>13</sup> C NMR, MS	Conforms to Structure
Mass	Gravimetric	Reported with CoA (for exact weight packaging)[8][9]
Storage Conditions	-	2-8°C, Inert Atmosphere, Protect from Light

## Experimental Protocols

The certification of **N-Nitroso Tofenacin-d5** relies on a suite of sophisticated analytical techniques to ensure its suitability as a reference standard.<sup>[5]</sup>

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Purity

LC-MS/MS is the cornerstone technique for the sensitive and selective quantification of nitrosamine impurities.<sup>[4]</sup>

- Instrumentation: Ultra High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole tandem mass spectrometer.
- Chromatographic Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient elution using:
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both N-Nitroso Tofenacin and its d5-labeled internal standard, ensuring high selectivity and accuracy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy provides unequivocal confirmation of the compound's chemical structure.

- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d4).
- Experiments:

- $^1\text{H}$  NMR: Confirms the presence and connectivity of protonated sites and the absence of the corresponding non-deuterated methyl group protons.
- $^{13}\text{C}$  NMR: Confirms the carbon backbone of the molecule.
- The resulting spectra are compared against the expected chemical shifts and coupling constants for the proposed structure.

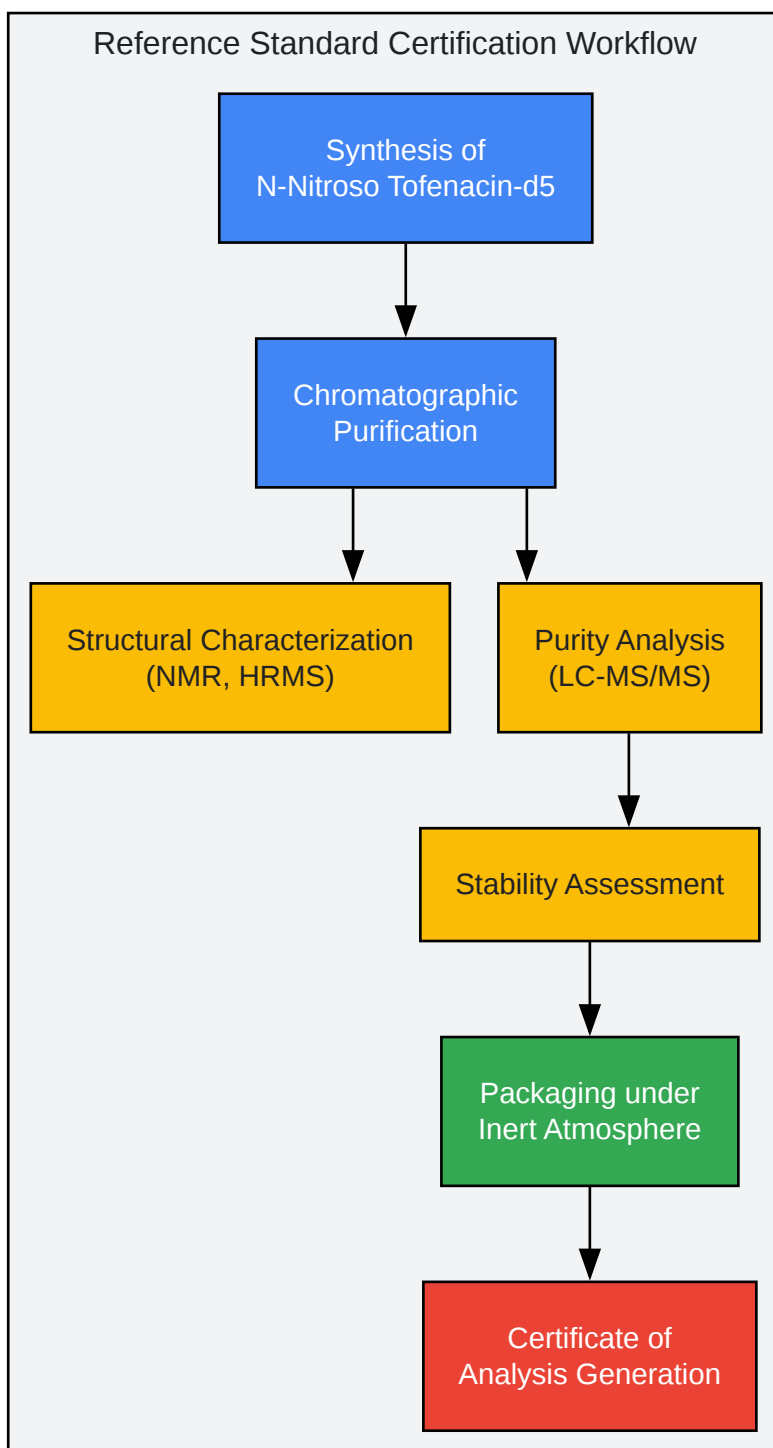
## Mass Spectrometry (MS) for Isotopic Purity

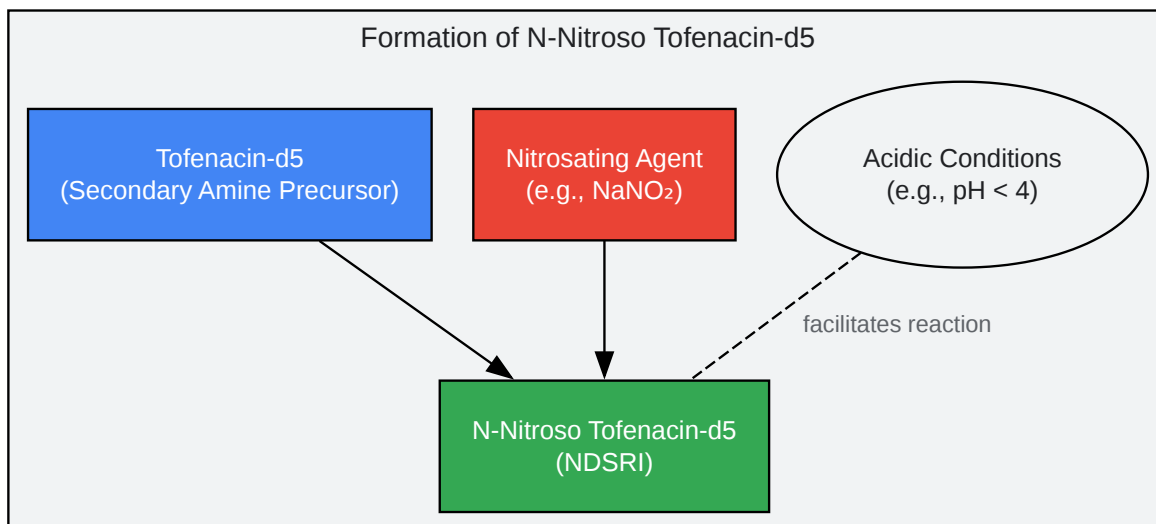
High-resolution mass spectrometry is used to confirm the molecular weight and determine the isotopic purity of the labeled compound.

- Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
- Analysis: The instrument measures the mass-to-charge ratio ( $m/z$ ) with high precision. The mass distribution is analyzed to determine the percentage of the d5 species relative to other isotopic variants (d0 to d4).<sup>[10]</sup> The specification typically requires an isotopic purity of >99% for the d5 isotopologue.

## Visualized Workflows and Relationships

Diagrams are provided to illustrate key processes and concepts related to **N-Nitroso Tofenacin-d5**.





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